Zimelidine

Catalog No.
S547769
CAS No.
56775-88-3
M.F
C16H17BrN2
M. Wt
317.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zimelidine

CAS Number

56775-88-3

Product Name

Zimelidine

IUPAC Name

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine

Molecular Formula

C16H17BrN2

Molecular Weight

317.22 g/mol

InChI

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9-

InChI Key

OYPPVKRFBIWMSX-SXGWCWSVSA-N

SMILES

Array

solubility

In water, 190 mg/L at 25 °C (est)

Synonyms

H 102 09, H-102-09, H10209, Hydrochloride, Zimeldine, Hydrochloride, Zimelidine, Zelmid, Zimeldine, Zimeldine Hydrochloride, Zimelidin, Zimelidine, Zimelidine Hydrochloride

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Isomeric SMILES

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2

The exact mass of the compound Zimeldine is 316.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 190 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pheniramine - Brompheniramine. It belongs to the ontological category of styrenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Zimelidine is a historically significant, highly selective serotonin reuptake inhibitor (SSRI) that serves as a critical reference standard and pharmacological probe in modern chemoinformatics and neuropharmacology . Originally developed as the first marketed SSRI, its current B2B procurement value lies in its utility as a highly selective SERT inhibitor for in vitro and in vivo assays, offering a distinct baseline for evaluating serotonergic pathways without the confounding catecholaminergic or cholinergic activities typical of earlier tricyclic compounds [1]. Supplied primarily as a dihydrochloride salt (CAS 61129-30-4), it exhibits excellent aqueous solubility, making it highly suitable for physiological buffer formulations in live-cell imaging and receptor binding studies .

Substituting Zimelidine with tricyclic antidepressants (TCAs) like amitriptyline or clomipramine introduces severe off-target artifacts, as TCAs possess high nanomolar affinity for muscarinic, histaminergic, and adrenergic receptors, which can confound isolated serotonergic assays . Conversely, while modern SSRIs like fluoxetine offer high SERT selectivity, they exhibit different kinetic profiles, lipophilicity, and metabolic pathways (e.g., conversion to norfluoxetine) [1]. For researchers requiring a specific historical benchmark, studying rapid-onset transporter kinetics, or needing a highly water-soluble SERT probe without DMSO-induced cytotoxicity, generic substitution compromises assay reproducibility and data integrity.

Superior Serotonergic Selectivity Over Catecholamine Transporters

Zimelidine demonstrates a highly selective inhibition profile for the serotonin transporter (SERT) over both the norepinephrine transporter (NET) and dopamine transporter (DAT). Quantitative binding data indicates Zimelidine has a binding affinity (Ki) of 152 nM for SERT, compared to 9,400 nM for NET and 11,700 nM for DAT [1]. This yields a >60-fold selectivity for SERT over NET, distinguishing it from dual-action inhibitors or TCAs which typically exhibit potent NET inhibition.

Evidence DimensionTransporter Binding Affinity (Ki)
Target Compound DataSERT Ki = 152 nM; NET Ki = 9,400 nM
Comparator Or BaselineNon-selective TCAs (e.g., Desipramine)
Quantified Difference>60-fold selectivity for SERT over NET
ConditionsIn vitro monoamine uptake assay

Ensures that serotonergic pathways can be isolated in complex neural models without confounding dopaminergic or noradrenergic reuptake inhibition.

Absence of Anticholinergic and Antihistaminergic Artifacts

Unlike tricyclic antidepressants, which are notorious for their polypharmacology, Zimelidine exerts negligible action on muscarinic acetylcholine receptors and histamine H1 receptors [1]. For comparison, amitriptyline exhibits high affinity for muscarinic receptors (Ki = 11-24 nM) and H1 receptors (Ki = 0.5-1.1 nM) . Zimelidine's lack of binding at these sites prevents the sedative and anticholinergic cellular responses that often complicate neuropharmacological profiling.

Evidence DimensionOff-target receptor affinity (Ki)
Target Compound DataNegligible affinity for Muscarinic and H1 receptors
Comparator Or BaselineAmitriptyline (Muscarinic Ki = 11-24 nM; H1 Ki = 0.5-1.1 nM)
Quantified DifferenceOrders of magnitude lower off-target binding
ConditionsIn vitro receptor binding assays

Critical for procurement in neuro-assays where cholinergic or histaminergic interference would invalidate data on 5-HT-mediated behaviors or cellular responses.

Rapid-Onset Inhibition in Live-Cell Imaging

In time-resolved live-cell confocal imaging using the fluorescent substrate ASP+, the acute addition of Zimelidine results in a rapid and significant decrease in ASP+ accumulation within 20 seconds [1]. Prolonged exposure (30 min) sustains this attenuation, reducing accumulation from 27.3 ± 3.3 AFU in vehicle controls to 3.6 ± 0.3 AFU [1]. This rapid kinetic resolution is often unachievable with standard radioligand assays.

Evidence DimensionASP+ fluorescent substrate accumulation
Target Compound Data3.6 ± 0.3 AFU (after 30 min)
Comparator Or BaselineVehicle control (27.3 ± 3.3 AFU)
Quantified Difference~87% reduction in transporter substrate accumulation
ConditionsLive-cell confocal imaging (hSERT-expressing cells)

Validates the compound as an ideal rapid-acting probe for real-time spatial and temporal resolution of transporter dynamics.

High Aqueous Solubility for Physiological Buffer Compatibility

Zimelidine dihydrochloride exhibits exceptional aqueous solubility, dissolving at 66 mg/mL in water and 45 mg/mL in 0.1 M HCl . This high hydrophilicity allows for direct formulation into physiological buffers or cell culture media without the need for organic solvents like DMSO. In contrast, many lipophilic SSRI analogs require DMSO stock solutions, which can induce solvent-mediated cytotoxicity in sensitive cellular assays.

Evidence DimensionAqueous Solubility
Target Compound Data66 mg/mL in H2O
Comparator Or BaselineStandard lipophilic SSRIs (often require DMSO stock solutions)
Quantified DifferenceEnables 100% aqueous stock solutions at high millimolar concentrations
ConditionsStandard laboratory temperature and pressure

Streamlines assay preparation and eliminates DMSO-induced artifacts in sensitive in vitro cell culture models.

Reference Standard for Monoamine Transporter Assays

Due to its >60-fold selectivity for SERT over NET and DAT, Zimelidine is an optimal reference standard for high-throughput screening (HTS) and radioligand binding assays evaluating new serotonergic modulators[1].

Real-Time Live-Cell Imaging of Neurotransmitter Dynamics

Its rapid onset of action (within 20 seconds) in blocking ASP+ accumulation makes Zimelidine highly suitable for time-resolved confocal imaging studies of SERT activity and regulation [2].

DMSO-Free In Vitro Neuropharmacology

The compound's high aqueous solubility (66 mg/mL) allows researchers to prepare concentrated stock solutions directly in water or physiological buffers, making it the preferred SERT inhibitor for sensitive primary neuronal cultures where organic solvents must be avoided .

Baseline Comparator for Antidepressant Polypharmacology

Because it lacks the anticholinergic and antihistaminergic affinities of TCAs like amitriptyline, Zimelidine is frequently procured as a clean baseline control to isolate 5-HT-dependent mechanisms from off-target receptor effects in behavioral and cellular models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

316.05751 Da

Monoisotopic Mass

316.05751 Da

Heavy Atom Count

19

LogP

log Kow = 3.2 (est)

Decomposition

When heated to decomposition it emits toxic fumes of Br- and NOx.

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3J928617DW

Drug Indication

For the treatment of depression.

Therapeutic Uses

In a 4 wk double-blind study, zimeldine 200 mg was compared with amitriptyline 150 mg in 32 psychiatric outpatients with major depressive disorder. Assessment instruments included the Hamilton Depression scale, the Clinical Global Impression scale, the Hamilton Anxiety scale and Wakefield Self-Assessment Depression Inventory. Both drugs were efficacious in depression; however, zimeldine appeared to have a slower onset of action on the symptoms of depression and anxiety than amitriptyline. Although both drugs produced a significant improvement in insomnia over the course of the study, amitriptyline appeared to have a better effect than zimeldine and was more effective in sleep induction. Whereas amitriptyline produced more autonomic, cardiovascular side effects, tremor, drowsiness and diarrhea, zimeldine produced inner tension, headaches, nausea, arthralgia, and decreased appetite and appeared to adversely affect sleep. There were 4 episodes of hypersensitivity reaction with zimeldine. It was concluded that the major difference between zimeldine and amitriptyline relates to the decrease in side effects noted with zimeldine. The decrease in appetite may be therapeutically useful as weight gain is a major difficulty encountered in patients with long-term antidepressant therapy. Because of the association of Guillain-Barre syndrome with the zimeldine hypersensitivity reaction, the drug was withdrawn worldwide for further study. /Former use/

Pharmacology

Zimelidine was the first marketed selective serotonin reuptake inhibitor (SSRI) antidepressant. It is a pyridylallylamine, structurally different from other antidepressants.

MeSH Pharmacological Classification

Serotonin Uptake Inhibitors

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AB - Selective serotonin reuptake inhibitors
N06AB02 - Zimeldine

Mechanism of Action

The antidepressant actions of zimelidine are presumed to be linked to its inhibition of CNS neuronal uptake of serotonin. Zimelidine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. SSRIs bind with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs.

Vapor Pressure

2.6X10-6 mm Hg at 25 °C (est)

Other CAS

56775-88-3

Absorption Distribution and Excretion

The pharmacokinetics of zimeldine, a 5-HT reuptake blocker with antidepressive effects, was studied after a single oral dose and after multiple oral administration in 19 alcoholic males, 10 with and 9 without chronic liver damage. The average plasma concentration of zimeldine as assessed by the AUC values (area under the plasma concentration-time curve) was significantly higher in the chronically liver damaged patients than in the patients without chronic liver damage. The plasma half-life of zimeldine was also significantly longer in the chronically liver damaged patients. There were no differences in the obtained pharmacokinetic parameters between the patients having nonchronic liver damage and healthy control subjects. The pharmacokinetics of the active metabolite norzimeldine (resulting from N-demethylation of zimeldine) showed no differences between the two groups of alcoholics and the healthy controls. The IgA values were significantly correlated to both the AUC and plasma half-life of zimeldine. No other correlation between clinical chemistry parameters and pharmacokinetic parameters of zimeldine and norzimeldine were found.
Five healthy adults were administered zimelidine orally (150 mg) and by intravenous infusion (20 mg) in a crossover design. Blood and urine samples were collected for a period of 28 hours after dosing and the concentrations of zimelidine and norzimelidine determined. There was no significant difference in terminal phase half-life of zimelidine after oral (4.7 hr +/- 1.3 SD) or intravenous dosing (5.1 hr +/- 0.7 SD). An average of 50% of the ingested oral dose reached the systemic circulation. Excretion of unchanged zimelidine in urine was on average 1.26% of the intravenous dose. It appears that zimelidine is completely absorbed from the gastrointestinal tract and "first-pass metabolism" in the liver reduces the bioavailability to 50%. The mean plasma half-life for norzimelidine was 22.8 hr. The area under the plasma concentration time curve for norzimelidine after oral administration was 92% of that after intravenous administration. The plasma concentration of both zimelidine and norzimelidine are predicted to approach steady-state within 3-5 days.
The kinetics of zimeldine (Z) and its demethylated metabolite, norzimelidine (NZ), were determined after administration of a single 200 mg oral dose of Z to 6 healthy volunteers (Group I), and to patients with mild (Group II) and severe renal failure (Group III). Z and NZ concentrations were assayed by HPLC in serial plasma and urine samples over 6 days following the dose. In Group I Z was rapidly absorbed and metabolized into NZ, and then the plasma concentrations declined with apparent elimination half-lives of 8.4 h and 24.9 h for Z and NZ respectively, whilst the renal clearance of both compounds was low, Z 15.7 ml/min and NZ 33.0 ml/min. The plasma level of Z differed little between Groups I and III, but the area under the curve was significantly higher in Group III than in Group I subjects (AUC0-144 = 17.3 and 6.8 mumol X l-1 X h, respectively). Severe renal failure did not affect the peak plasma concentration of NZ but it did significantly increase peak time, apparent elimination half-life, and the area under the plasma concentration curve. A significant inverse relationship was found between renal clearance of NZ and plasma creatinine. Since NZ is as pharmacologically potent as Z, the results suggest that the dose of Z should be reduced in patients with severe renal insufficiency.

Metabolism Metabolites

The novel drug zimelidine 50-300 mg/day was administered to 12 depressed patients. After about 3 weeks plasma levels of the demethyl metabolite, norzimelidine, were almost thrice those of the parent drug. ...
Several metabolites of (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine (zimelidine) were isolated from urine of rat and dog after administration of the 14C-labelled drug. The major metabolic routes found in these species involve oxidations at both the aliphatic and aromatic nitrogen, N-demethylations and deamination of the aliphatic nitrogen. The major excretion products in urine from both rat and dog were the N-oxide of zimelidine, the deamination product 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid and its N-oxide. Apparently, there are only minor differences between rat and dog in the metabolism of zimelidine. The N-oxide of zimelidine and the acrylic acid derivative were also identified in a human urine sample. Zimelidine was labelled with 14C in the allylic position. Most of the metabolites were synthesized in pure diastereomeric form and their configuration were shown by UV and 1H-NMR.

Associated Chemicals

Zimeldine hydrochloride;60525-15-7

Wikipedia

Zimelidine

Drug Warnings

Zimelidine has been banned worldwide due to serious, sometimes fatal, cases of central and/or peripheral neuropathy known as Guillain-Barre syndrome and due to a peculiar hypersensitivity reaction involving many organs including skin exanthema, flu-like symptoms, arthralgias, and sometimes eosinophilia. Additionally, zimelidine was charged to cause an increase in suicidal ideation and/or attempts among depressive patients. After its ban, it was succeeded by fluvoxamine and fluoxetine (derived from the antihistamine diphenhydramine) in that order, and the other SSRIs.
Thirteen cases of the Guillain-Barre syndrome are reviewed, all occurring with a similar relationship to recent commencement of treatment with the antidepressive drug zimeldine. The risk of developing Guillain-Barre syndrome was increased about 25-fold among patients receiving zimeldine, as compared with the natural incidence of the disorder. The cases described provide strong evidence that Guillain-Barre syndrome may occur as a specific, probably immunologically mediated, complication of drug therapy.
A small group of patients who had been successfully treated with lithium for a number of years were treated with zimeldine in order to determine whether this antidepressant could be substituted for lithium in patients with a bipolar affective illness. The proposed treatment period of 6 months was not reached by any patient due to depression, hypomania, mania or unusual adverse symptoms. The results of this pilot study suggest that bipolar patients being treated with lithium should not then be treated by antidepressants including those which are potent and selective inhibitors of 5-HT uptake.

Biological Half Life

8.4 +/- 2.0 hours for the parent compound and 19.4 +/- 3.6 hours for norzimelidine.
The pharmacokinetics of zimeldine, a 5-HT reuptake blocker with antidepressive effects, was studied after a single oral dose and after multiple oral administration in 19 alcoholic males, 10 with and 9 without chronic liver damage. ... The plasma half-life of zimeldine was also significantly longer in the chronically liver damaged patients.
Five healthy adults were administered zimelidine orally (150 mg) and by intravenous infusion (20 mg) in a crossover design. Blood and urine samples were collected for a period of 28 hours after dosing and the concentrations of zimelidine and norzimelidine determined. There was no significant difference in terminal phase half-life of zimelidine after oral (4.7 hr +/- 1.3 SD) or intravenous dosing (5.1 hr +/- 0.7 SD). ... The mean plasma half-life for norzimelidine was 22.8 hr.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation: P.B. Berntsson at al. ZA 7201503; eidem, US 3928369 (1972, 1975 both to AB HAssle).

General Manufacturing Information

Zimelidine has been banned worldwide due to serious, sometimes fatal, cases of central and/or peripheral neuropathy known as Guillain-Barre syndrome and due to a peculiar hypersensitivity reaction involving many organs including skin exanthema, flu-like symptoms, arthralgias, and sometimes eosinophilia. Additionally, zimelidine was charged to cause an increase in suicidal ideation and/or attempts among depressive patients. After its ban, it was succeeded by fluvoxamine and fluoxetine (derived from the antihistamine diphenhydramine) in that order, and the other SSRIs (Selective Serotonin Reuptake Inhibitors).

Interactions

The acute interaction of zimelidine (Z) with ethanol (E) was examined in six healthy men aged 20 to 37 yr who randomly received each of four treatments 1 wk apart: Z, 200 mg by mouth, preceded by 1 hr and followed for 7 hr of oral E in juice dosed to maintain blood alcohol concentrations between 800 and 1000 mg/L; placebo Z and E; Z and juice; and placebo Z and juice. E decreased the rate of biotransformation of Z to norzimelidine (NZ) by 46%, but the AUCs of Z, NZ, and their total concentration over 8 hr were not altered by E. Acetaldehyde concentrations did not change and no aversive alcohol-sensitizing reaction was detected. E-induced impairments in memory, body sway, and a manual tracking task were further enhanced by Z, as was the E-induced decrease in friendliness. Data suggest Z and E interact kinetically and dynamically and suggest a mechanism whereby Z may decrease E intake in man.

Dates

Last modified: 07-15-2023
1: Merideth CH, Feighner JP. A double-blind, controlled evaluation of zimeldine, imipramine and placebo in patients with primary affective disorders. Acta Psychiatr Scand Suppl. 1983;308:70-9. PubMed PMID: 6230897.
2: Bengtsson BO, Wiholm BE, Myrhed M, Wålinder J. Adverse experiences during treatment with zimeldine on special licence in Sweden. Int Clin Psychopharmacol. 1994 Spring;9(1):55-61. PubMed PMID: 8195584.
3: Bjorvatn B, Ursin R. Effects of zimeldine, a selective 5-HT reuptake inhibitor, combined with ritanserin, a selective 5-HT2 antagonist, on waking and sleep stages in rats. Behav Brain Res. 1990 Nov 30;40(3):239-46. PubMed PMID: 2149499.
4: Hindmarch I, Subhan Z, Stoker MJ. The effects of zimeldine and amitriptyline on car driving and psychomotor performance. Acta Psychiatr Scand Suppl. 1983;308:141-6. PubMed PMID: 6230888.
5: Gottfries CG, Grind M, Lundström J, Alling C. Pharmacokinetics of zimeldine in male alcoholics. Acta Pharmacol Toxicol (Copenh). 1986 Aug;59(2):94-102. PubMed PMID: 2946168.
6: Claghorn J, Gershon S, Goldstein BJ. Zimeldine tolerability in comparison to amitriptyline and placebo: findings from a multicentre trial. Acta Psychiatr Scand Suppl. 1983;308:104-14. PubMed PMID: 6230883.
7: Cutler NR, Haxby J, Kay AD, Narang PK, Lesko LJ, Costa JL, Ninos M, Linnoila M, Potter WZ, Renfrew JW, et al. Evaluation of zimeldine in Alzheimer's disease. Cognitive and biochemical measures. Arch Neurol. 1985 Aug;42(8):744-8. PubMed PMID: 2411246.
8: Kristofferson A, Sohl-Akerlund A, Hall E, Bengtsson BO, Ogenstad S, Wålinder J. Effect of zimeldine and its metabolites on [3H]thymidine incorporation in lymphocyte cultures from psychiatric patients with or without a hypersensitivity reaction during zimeldine therapy. Int Clin Psychopharmacol. 1994 Sep;9(3):179-85. PubMed PMID: 7814827.
9: Dehlin O, Björnson G, Lundström J, Nörgård J. Zimeldine to geriatric patients in once daily dosage. A pharmacokinetic and clinical study. Acta Psychiatr Scand. 1984 Feb;69(2):103-11. PubMed PMID: 6230881.
10: Hiramatsu KI, Takahashi R, Mori A, Inoue R, Kazamatsuri H, Murasaki M, Sakuma A. A multicentre double-blind comparative trial of zimeldine and imipramine in primary major depressive disorders. Acta Psychiatr Scand Suppl. 1983;308:41-54. PubMed PMID: 6230895.
11: Bjørkum AA, Neckelmann D, Bjorvatn B, Ursin R. Lesion of descending 5-HT pathways increases zimeldine-induced waking in rats. Physiol Behav. 1995 May;57(5):959-66. PubMed PMID: 7610150.
12: Langlois R, Cournoyer G, de Montigny C, Caillé G. High incidence of multisystemic reactions to zimeldine. Eur J Clin Pharmacol. 1985;28(1):67-71. PubMed PMID: 3157576.
13: Seppälä T, Linnoila M. Effects of zimeldine and other antidepressants on skilled performance: a comprehensive review. Acta Psychiatr Scand Suppl. 1983;308:135-40. Review. PubMed PMID: 6230887.
14: Mulinari S. Divergence and convergence of commercial and scientific priorities in drug development: The case of Zelmid, the first SSRI antidepressant. Soc Sci Med. 2015 Aug;138:217-24. doi: 10.1016/j.socscimed.2015.06.020. Epub 2015 Jun 18. PubMed PMID: 26123880.
15: Seppälä T, Strömberg C, Bergman I. Effects of zimeldine, mianserin and amitriptyline on psychomotor skills and their interaction with ethanol a placebo controlled cross-over study. Eur J Clin Pharmacol. 1984;27(2):181-9. PubMed PMID: 6238829.
16: Bengtsson BO, Zhu J, Thorell LH, Olsson T, Link H, Wålinder J. Effects of zimeldine and its metabolites, clomipramine, imipramine and maprotiline in experimental allergic neuritis in Lewis rats. J Neuroimmunol. 1992 Jul;39(1-2):109-22. PubMed PMID: 1535634.
17: Wahlén A, Westerlund D, Wåhlin-Boll E, Melander A. Influence of food intake on the bioavailability of zimeldine and its active metabolite, norzimeldine. Drug Nutr Interact. 1983;2(3):175-81. PubMed PMID: 6236068.
18: Burrows GD, Norman TR, Marriott PF, Davies B. Zimeldine in depressive illness--efficacy and safety data. Acta Psychiatr Scand Suppl. 1983;308:31-40. PubMed PMID: 6230894.
19: Aberg-Wistedt A, Alvariza M, Bertilsson L, Malmgren R, Wachtmeister H. Alaproclate a novel antidepressant? A biochemical and clinical comparison with zimeldine. Acta Psychiatr Scand. 1985 Mar;71(3):256-68. PubMed PMID: 2580422.
20: Pottage A, Grind MG. Cardiovascular effects of zimeldine. Acta Psychiatr Scand Suppl. 1983;308:125-30. PubMed PMID: 6230885.

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